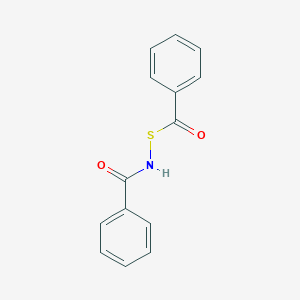

N-(benzoylthio)benzamide

Descripción general

Descripción

N-(benzoylthio)benzamide derivatives are a class of compounds that have garnered interest due to their diverse biological activities and potential applications in various fields of chemistry and pharmacology. These compounds are characterized by the presence of a benzoyl group attached to a thioamide moiety, which is further connected to a benzamide structure. The synthesis, molecular structure, chemical reactions, and physical and chemical properties of these derivatives have been extensively studied, revealing their significance in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of N-(benzoylthio)benzamide derivatives involves various strategies, including chemoselective N-benzoylation of aminophenols using benzoylisothiocyanates , microwave-promoted synthesis through base-catalyzed cyclization of thioureas , and reactions of benzoylthioamides with dinucleophilic reagents to form heterocycles . These methods offer advantages such as high yields, chemoselectivity, and efficiency. For instance, the use of microwave irradiation has been shown to be a cleaner and faster method for synthesis compared to traditional thermal heating .

Molecular Structure Analysis

The molecular structure of N-(benzoylthio)benzamide derivatives has been elucidated using various spectroscopic and crystallographic techniques. Single crystal X-ray diffraction data have provided insights into the crystal and molecular structure of these compounds, revealing details such as bond lengths, bond angles, and conformation . Computational methods like Hartree-Fock and density functional theory have been employed to calculate geometric parameters and vibrational frequencies, which are in good agreement with experimental data .

Chemical Reactions Analysis

N-(benzoylthio)benzamide derivatives undergo a range of chemical reactions, forming various heterocyclic compounds when treated with hydrazines, hydroxylamine, or amidines . These reactions are significant for the synthesis of pharmacologically active molecules. Additionally, the reactivity of these derivatives can be further explored to synthesize novel compounds with potential applications in material science and drug development.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzoylthio)benzamide derivatives, such as solubility, thermal stability, and glass transition temperatures, have been studied. For example, N-benzoylated wholly aromatic polyamides exhibit better solubility in organic solvents and lower glass transition temperatures compared to conventional polyamides . The antifungal activity of some derivatives has also been evaluated, showing varying degrees of efficacy against plant pathogens . Additionally, studies on the antioxidant properties of these compounds have demonstrated good activity, which could be beneficial for developing new antioxidants .

Aplicaciones Científicas De Investigación

1. Antioxidant and Antibacterial Activities

- Summary of Application: Benzamide compounds have been synthesized and analyzed for their antioxidant and antibacterial activities . These compounds have been used in various fields including medical, industrial, biological, and potential drug industries .

- Methods of Application: The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The products were then purified and analyzed using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .

- Results or Outcomes: Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . The new compounds were also determined to have in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria .

2. Cardioprotective Effects

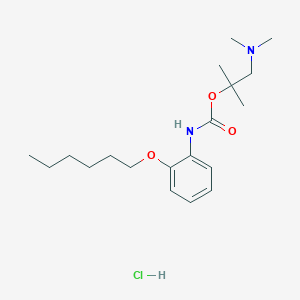

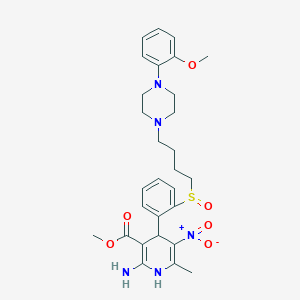

- Summary of Application: N-mercapto-based Hydrogen Sulfide (H2S) donors, which include benzamide compounds, have been designed, synthesized, and evaluated for their cardioprotective effects .

- Methods of Application: A class of N-mercapto (N-SH)-based H2S donors were synthesized and tested . The H2S release from these donors could be controlled through structural modifications .

- Results or Outcomes: Selected donors were tested in cellular models of oxidative damage and showed significant cytoprotective effects . Furthermore, some of these donors were found to exhibit potent protective effects in a murine model of myocardial ischemia reperfusion (MI/R) injury .

3. Anti-Inflammatory Activities

- Summary of Application: Benzamides have been found to possess anti-inflammatory properties . These compounds have been used in the treatment of conditions such as hypercholesterolemia and juvenile hyperactivity .

- Methods of Application: The specific methods of application can vary, but typically involve the administration of the benzamide compound in a suitable form (e.g., as a pill or injection) .

- Results or Outcomes: While the exact outcomes can depend on the specific condition being treated, generally, benzamides have been found to reduce inflammation and alleviate symptoms associated with the condition .

4. Anti-Cancer Activities

- Summary of Application: Certain benzamide derivatives have been found to exhibit anti-cancer properties . These compounds have been used in the treatment of various types of cancer .

- Methods of Application: The specific methods of application can vary, but typically involve the administration of the benzamide compound in a suitable form (e.g., as a pill or injection) .

- Results or Outcomes: While the exact outcomes can depend on the specific type of cancer being treated, generally, benzamides have been found to inhibit the growth of cancer cells and reduce tumor size .

5. Anti-Platelet Activities

- Summary of Application: Amide compounds, including benzamides, have been found to exhibit anti-platelet activities . These compounds have been used in the treatment of conditions such as thrombosis .

- Methods of Application: The specific methods of application can vary, but typically involve the administration of the benzamide compound in a suitable form (e.g., as a pill or injection) .

- Results or Outcomes: While the exact outcomes can depend on the specific condition being treated, generally, benzamides have been found to inhibit platelet aggregation and reduce the risk of thrombosis .

6. Industrial Applications

- Summary of Application: Amide compounds, including benzamides, have been widely used in various industrial sectors such as plastic, rubber industry, paper industry, and agriculture .

- Methods of Application: The specific methods of application can vary, but typically involve the use of the benzamide compound as an additive or processing aid .

- Results or Outcomes: The use of benzamides in these industries can improve product performance, enhance process efficiency, or provide other benefits .

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

S-benzamido benzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO2S/c16-13(11-7-3-1-4-8-11)15-18-14(17)12-9-5-2-6-10-12/h1-10H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYATHJDICJZLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NSC(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H2S Donor 5a | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)

![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)